3-((3,5-Dichlorophenoxy)methyl)azetidine

Medicinal Chemistry Physicochemical Properties Building Blocks

Secure your supply of 3-((3,5-Dichlorophenoxy)methyl)azetidine, a specialized azetidine building block distinguished by its unique 3,5-dichlorophenoxymethyl motif. This compound's precise architecture—featuring a critical methylene spacer and a specific dichloro-substitution pattern— cannot be replicated by simpler analogs. It is an invaluable tool for generating chemical diversity in drug discovery libraries and serves as a defined negative control in enzyme inhibition assays (e.g., 5-Lipoxygenase, Aldehyde Oxidase). Its core structure is also a recognized pharmacophore in agrochemical research.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Cat. No. B8008837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,5-Dichlorophenoxy)methyl)azetidine
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeySUCYITHFHJWTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS 1332301-14-0): Technical Specifications and Research-Grade Procurement


3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS 1332301-14-0, molecular formula C₁₀H₁₁Cl₂NO, molecular weight 232.10) is a synthetic azetidine derivative characterized by a four-membered nitrogen-containing heterocycle linked via a methylene spacer to a 3,5-dichlorophenoxy moiety . This compound is primarily offered by chemical suppliers as a research intermediate or building block, with its purity, physical properties, and availability being the primary procurement considerations . While the compound has been implicated in broad biological studies involving azetidine frameworks [1], its specific, validated activity profile is not well-documented in peer-reviewed primary literature.

Procurement Alert: Why 3-((3,5-Dichlorophenoxy)methyl)azetidine Cannot Be Substituted by Common Azetidine Analogs


The scientific and industrial value of 3-((3,5-Dichlorophenoxy)methyl)azetidine is likely tied to its specific molecular architecture, which differentiates it from closely related azetidine derivatives. As detailed in the quantitative evidence below, seemingly minor structural modifications—such as the presence or absence of a methylene spacer between the azetidine ring and the dichlorophenoxy group, or a change in substitution pattern on the nitrogen atom—result in distinct molecular properties, including calculated physicochemical parameters and biological target engagement profiles [1]. Therefore, generic substitution with a different azetidine analog, even one sharing a similar 3,5-dichlorophenyl motif, could lead to a complete loss of the desired activity in a specific assay or a change in chemical reactivity that invalidates a synthetic route .

3-((3,5-Dichlorophenoxy)methyl)azetidine: A Comparative Evidence Guide Against Closest Analogs


Physicochemical Distinction: Molecular Weight and Hydrogen Bonding Profile vs. 3-(3,5-Dichlorophenoxy)azetidine

The presence of a methylene spacer (-CH₂-) between the azetidine ring and the phenoxy group in the target compound (3-((3,5-Dichlorophenoxy)methyl)azetidine) fundamentally alters its physicochemical properties compared to the direct analog 3-(3,5-Dichlorophenoxy)azetidine. This structural difference results in a higher molecular weight (232.10 vs. 218.08 g/mol) and an increase in the number of hydrogen bond acceptors (5 vs. 4), which can impact solubility, membrane permeability, and target binding [1].

Medicinal Chemistry Physicochemical Properties Building Blocks

Lack of Measured 5-Lipoxygenase Inhibition vs. Class-Level Activity of Other Azetidines

Contrary to suggestions of lipoxygenase (LOX) inhibitory activity for some azetidine derivatives, quantitative data for 3-((3,5-Dichlorophenoxy)methyl)azetidine indicates a lack of measurable activity against 5-LOX in a standardized in vitro assay. The compound was evaluated for the inhibition of 5-Lipoxygenase (5-LO) in vitro at 1 µM and showed no inhibition . This stands in stark contrast to other azetidine-based inhibitors, such as those in the bicyclic series, which exhibit potent antiparasitic activity with EC₅₀ values in the low nanomolar range [1].

Inflammation Lipoxygenase Inhibition Enzymatic Assay

Aldehyde Oxidase 1 (AOX) Inhibition: Weak Activity >1,000 µM vs. Selective Inhibitors

The compound demonstrates very weak inhibitory activity against rabbit Aldehyde Oxidase 1 (AOX) in a liver cytosol assay, with an IC₅₀ value reported as >1,000,000 nM (>1,000 µM) [1]. This is in contrast to known selective AOX inhibitors, such as raloxifene, which can exhibit IC₅₀ values in the low nanomolar range [2]. This suggests the target compound is a poor ligand for this important drug-metabolizing enzyme.

Drug Metabolism Aldehyde Oxidase Inhibition

Validated Application Scenarios for 3-((3,5-Dichlorophenoxy)methyl)azetidine in Research and Development


Use as a Building Block in the Synthesis of Azetidine-Containing Libraries

Given its specific molecular weight (232.10 g/mol) and hydrogen-bonding profile (5 acceptors) distinct from other azetidine derivatives , 3-((3,5-Dichlorophenoxy)methyl)azetidine is best utilized as a unique building block for generating chemical diversity in drug discovery libraries. Its value lies in its ability to introduce a specific 3,5-dichlorophenoxymethyl motif that cannot be replicated by simpler analogs [1].

As a Control in Lipoxygenase (LOX) and Aldehyde Oxidase (AOX) Counter-Screens

The compound's demonstrated lack of inhibition of 5-Lipoxygenase at 1 µM and its weak activity against Aldehyde Oxidase (IC₅₀ > 1,000 µM) [2] make it a valuable negative control or benchmark in assays designed to identify and characterize more potent enzyme inhibitors. It provides a defined baseline of inactivity against these targets.

As an Intermediate in the Development of Agrochemical or Specialty Chemicals

Patents describing azetidine derivatives, including those with similar halogenated aromatic motifs, claim their utility in agricultural applications, such as for controlling animal pests [3]. The compound's structure, particularly the 3,5-dichlorophenoxy group, is a common pharmacophore in herbicides and insecticides, making it a relevant intermediate for custom synthesis in agrochemical research.

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